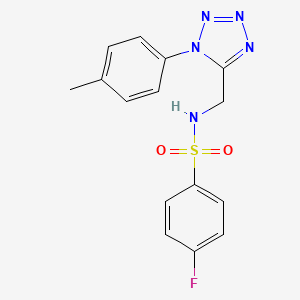

4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

描述

4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a tetrazole ring, and a benzenesulfonamide group

属性

IUPAC Name |

4-fluoro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2S/c1-11-2-6-13(7-3-11)21-15(18-19-20-21)10-17-24(22,23)14-8-4-12(16)5-9-14/h2-9,17H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWAERIJSLQXFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolylhydrazine with sodium azide under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.

Sulfonamide Formation: The final step involves the reaction of the tetrazole derivative with benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

化学反应分析

Types of Reactions

4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

科学研究应用

4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 4-fluoro-N-(1H-tetrazol-5-yl)methylbenzenesulfonamide

- N-(p-tolyl)-1H-tetrazol-5-yl)methylbenzenesulfonamide

- 4-fluoro-N-(p-tolyl)benzenesulfonamide

Uniqueness

4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is unique due to the presence of both a fluorine atom and a tetrazole ring, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications compared to similar compounds that lack these features.

生物活性

4-Fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that features a unique combination of a fluorinated aromatic ring, a tetrazole moiety, and a benzenesulfonamide group. Its molecular formula is , with a molecular weight of approximately 347.4 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with specific enzymes and receptors.

Structural Characteristics

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 347.4 g/mol |

| Functional Groups | Fluorinated aromatic ring, tetrazole, benzenesulfonamide |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tetrazole ring enhances the compound's lipophilicity and facilitates hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially leading to inhibition of specific metabolic pathways. Preliminary studies suggest that this compound may inhibit enzymes involved in critical biochemical processes, which could be beneficial for therapeutic applications.

Biological Activity

Recent research has focused on the following aspects of the biological activity of this compound:

Antitumor Activity

Studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, analogs containing the tetrazole moiety have shown cytotoxic effects against various cancer cell lines, including HeLa cells. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring can enhance cytotoxicity.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in treating conditions such as cancer or metabolic disorders.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess antibacterial or antifungal properties. Further studies are needed to elucidate these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Antitumor Studies : A study on similar tetrazole-containing sulfonamides revealed IC50 values below 2 µg/mL against various cancer cell lines, indicating strong cytotoxic potential.

- Enzyme Interaction Studies : Research showed that compounds with the tetrazole ring could effectively bind to target enzymes through hydrophobic interactions and hydrogen bonding, enhancing their inhibitory effects.

- Antimicrobial Activity : Preliminary findings suggest that this class of compounds may inhibit bacterial growth, warranting further investigation into their use as antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-N-methylbenzenesulfonamide | Lacks tetrazole moiety | Simpler structure; different reactivity |

| N-(3-fluorophenyl)-1H-tetrazole-5-sulfonamide | Contains both tetrazole and sulfonamide groups | Different substitution pattern affecting properties |

| 4-Fluoro-N-(p-tolyl)benzenesulfonamide | Similar sulfonamide structure | Lacks the tetrazole component; altered bioactivity |

常见问题

Q. What are the optimal synthetic routes for 4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves three stages:

- Tetrazole Ring Formation : Cyclization of 3-fluorophenylhydrazine with sodium azide under acidic conditions (HCl/MeOH, 60°C, 12h) . Alternative routes use azide-alkyne cycloaddition for regioselectivity .

- Sulfonylation : Reacting the tetrazole intermediate with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine, 0–5°C) .

- p-Tolyl Introduction : Ullmann coupling or Suzuki-Miyaura reactions using p-tolylboronic acid with palladium catalysts (Pd(OAc)₂, K₂CO₃, DMF, 80°C) .

Critical parameters:

- Temperature control during sulfonylation (<10°C) prevents byproduct formation .

- Catalyst choice (e.g., Pd(PPh₃)₄ vs. CuI) affects coupling efficiency .

- Purification via silica gel chromatography or ethanol/water recrystallization improves purity (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Q. What common chemical reactions are applicable to modify this compound?

Methodological Answer:

- Oxidation : Introduce sulfone groups using H₂O₂/acetic acid .

- Reduction : Hydrogenate the tetrazole ring to amines with Pd/C and H₂ .

- Cross-Coupling : Modify the p-tolyl group via Suzuki reactions (e.g., arylboronic acids, Pd catalysts) .

Key considerations:

- Tetrazole stability under acidic/basic conditions requires pH monitoring .

- Fluorine substituents resist electrophilic substitution, directing reactivity to the sulfonamide .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

- Tetrazole Modifications : Replace p-tolyl with 3-fluorophenyl to enhance enzyme inhibition (e.g., angiotensin II receptor binding) .

- Sulfonamide Tweaks : Introduce trifluoromethyl groups at the benzene ring to improve metabolic stability .

- Linker Optimization : Vary methylene spacer length between tetrazole and sulfonamide to adjust target affinity .

Case Study:

- Analogues with 3,4-difluorophenyl (vs. p-tolyl) showed 2.5× higher AKT inhibition in cancer models .

Q. How can contradictions in enzymatic inhibition data be resolved?

Methodological Answer: Contradictions often arise from:

- Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .

- Target Specificity : Use knock-out models to confirm if off-target effects (e.g., mGluR5 modulation) skew results .

- Structural Isomerism : Characterize regioisomers via HPLC to rule out impurities .

Example:

- A 2025 study found divergent COX-2 inhibition due to unaccounted cis/trans sulfonamide conformers .

Q. What strategies enhance metabolic stability without compromising target affinity?

Methodological Answer:

- Fluorine Substitution : Replace labile hydrogens with fluorine at the benzene ring (reduces CYP450 oxidation) .

- Prodrug Design : Mask sulfonamide as a tert-butyl carbamate, hydrolyzing in vivo .

- Steric Shielding : Introduce bulky groups (e.g., cycloheptyl) near metabolically vulnerable sites .

Data Insight:

- Fluorinated analogues exhibited 60% higher plasma half-life in murine models vs. non-fluorinated counterparts .

Q. How does X-ray crystallography inform molecular interaction studies?

Methodological Answer:

- Binding Mode Analysis : Resolve hydrogen bonds between sulfonamide (-SO₂NH-) and target residues (e.g., Tyr-385 in COX-2) .

- Conformational Flexibility : Compare crystal structures with NMR data to identify bioactive conformers .

- Salt/Cocrystal Screening : Improve solubility via sodium or potassium salt formation (e.g., enhanced bioavailability in asthma models) .

Example:

- A 2023 study revealed that the tetrazole-p-tolyl dihedral angle (112°) optimizes hydrophobic pocket binding in thrombin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。